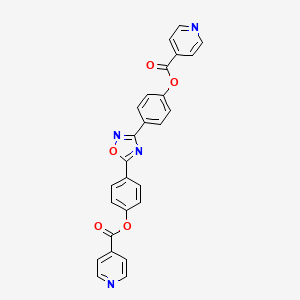
1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl dipyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl dipyridine-4-carboxylate is a heterocyclic compound that features a 1,2,4-oxadiazole ring fused with benzene and pyridine rings. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of amidoximes with carboxylic acids or their derivatives. One common method includes the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain 3,5-disubstituted 1,2,4-oxadiazole derivatives .
Industrial Production Methods
Industrial production methods for 1,2,4-oxadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl dipyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxylated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and benzene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve solvents like toluene or acetonitrile and may require catalysts like piperidine or CDI .
Major Products
Major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
Scientific Research Applications
1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl dipyridine-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in treating infectious diseases and as an anti-cancer agent.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1,2,4-oxadiazole-3,5-diyldibenzene-4,1-diyl dipyridine-4-carboxylate involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological pathways. Additionally, its ability to form hydrogen bonds with biological molecules enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Oxadiazole: Another isomer of oxadiazole with different biological activities.
1,2,5-Oxadiazole: Known for its use in energetic materials due to its high thermal stability.
1,3,4-Oxadiazole: Widely studied for its medicinal properties and used in drug design.
Uniqueness
1,2,4-Oxadiazole-3,5-diyldibenzene-4,1-diyl dipyridine-4-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H16N4O5 |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
[4-[5-[4-(pyridine-4-carbonyloxy)phenyl]-1,2,4-oxadiazol-3-yl]phenyl] pyridine-4-carboxylate |
InChI |
InChI=1S/C26H16N4O5/c31-25(19-9-13-27-14-10-19)33-21-5-1-17(2-6-21)23-29-24(35-30-23)18-3-7-22(8-4-18)34-26(32)20-11-15-28-16-12-20/h1-16H |
InChI Key |
UXHABYZLVADAGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)OC(=O)C4=CC=NC=C4)OC(=O)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-({[(3-Bromophenyl)methyl][(5-chloro-2-methoxyphenyl)carbamothioyl]amino}methyl)cyclohexane-1-carboxylic acid](/img/structure/B11203896.png)
![N-(3,4-dimethylphenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11203901.png)
![5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B11203904.png)
![1-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11203911.png)
![1'-Benzyl-3',3'-dimethyl-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11203912.png)
![N-(3,4-Dimethoxyphenyl)-2-[4-oxo-2-(2-pyridinyl)pyrimido[1,2-A]benzimidazol-10(4H)-YL]acetamide](/img/structure/B11203913.png)

![2-(4-Methoxyphenyl)-4-(2-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B11203924.png)
![N-(4-fluorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11203935.png)
![{2-[(5-Chloropyridin-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B11203947.png)
![9-Chloro-2-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11203966.png)
![2-chloro-6-(4-methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11203967.png)
